N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the following steps:
Formation of the azetidine ring: This step involves the cyclization of suitable precursors under controlled conditions.
Introduction of the cyanopyrazine moiety: This is achieved through nucleophilic substitution reactions.
Coupling with the pyrazole ring: This step involves the use of coupling reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-(4-fluorophenoxy)-N-methylacetamide
- N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(naphthalen-1-yl)acetamide
- N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide
Uniqueness
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethyl-3-phenyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-25(15-12-27(13-15)19-17(11-21)22-8-9-23-19)20(28)18-10-16(24-26(18)2)14-6-4-3-5-7-14/h3-10,15H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBYWNTVRJMNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N(C)C3CN(C3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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